6-Hydrazinylpyridin-3-amine
CAS No.: 780702-30-9
Cat. No.: VC16011445
Molecular Formula: C5H8N4
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 780702-30-9 |
|---|---|
| Molecular Formula | C5H8N4 |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 6-hydrazinylpyridin-3-amine |
| Standard InChI | InChI=1S/C5H8N4/c6-4-1-2-5(9-7)8-3-4/h1-3H,6-7H2,(H,8,9) |
| Standard InChI Key | PBNMCNIMXIKBMF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1N)NN |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
6-Hydrazinylpyridin-3-amine (C₅H₇N₄) features a pyridine ring with two functional groups:
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Amine group (-NH₂) at position 3, which enhances nucleophilicity and hydrogen-bonding potential.
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Hydrazinyl group (-NH-NH₂) at position 6, introducing redox activity and chelating capabilities.
The molecular weight is approximately 123.14 g/mol, calculated by replacing the chlorine atom in 6-chloropyridin-3-amine (128.56 g/mol) with a hydrazinyl group .
Physicochemical Properties
Key properties inferred from structural analogs and computational models include:
Synthesis and Reaction Pathways
Alternative Pathways
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 6-bromopyridin-3-amine with hydrazine.
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Reductive Amination: Reaction of 6-nitropyridin-3-amine with hydrazine under reducing conditions.
Spectroscopic and Analytical Data
NMR Analysis
Predicted ¹H NMR (DMSO-d₆) signals:
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δ 6.8–7.4 ppm (pyridine ring protons).
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δ 4.5–5.0 ppm (-NH₂, broad singlet).
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δ 3.0–3.5 ppm (-NH-NH₂, multiplet).
Mass Spectrometry
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ESI/MS: m/z 123.1 [M+H]⁺.
Applications in Research and Industry
Pharmaceutical Intermediates
6-Hydrazinylpyridin-3-amine serves as a precursor for:
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Antibiotics: Functionalization into pyrazole and triazole derivatives with antimicrobial activity .
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Anticancer Agents: Metal chelation (e.g., Pt(II) complexes) for targeted therapies.
Materials Science
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Coordination Polymers: Hydrazine groups enable the formation of metal-organic frameworks (MOFs) with applications in gas storage.
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Fluorescent Probes: Derivatives exhibit tunable emission for bioimaging.
Future Directions
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Optimized Synthesis: Explore microwave-assisted reactions to improve yield.
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Biological Screening: Evaluate anti-inflammatory and antiviral activity in vitro.
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